1-(Thiophen-3-yl)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-3-yl)propane-1-thiol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-3-yl)propane-1-thiol can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method includes the sulfuration/annulation reaction of 1,3-diaryl-buta-1-en, which involves the cleavage of multiple C-H bonds .
Industrial Production Methods
Industrial production of thiophene derivatives often involves multicomponent reactions, such as the Ugi-3CR reaction, which allows for the formation of complex thiophene structures in a single step . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-3-yl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group into a sulfonic acid group.
Reduction: The thiophene ring can be reduced under specific conditions.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and organometallic compounds are commonly used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene compounds.
Scientific Research Applications
1-(Thiophen-3-yl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(Thiophen-3-yl)propane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The thiophene ring can interact with various biological targets, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring structure.
2,5-Dimethylthiophene: A substituted thiophene with two methyl groups.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group.
Uniqueness
1-(Thiophen-3-yl)propane-1-thiol is unique due to the presence of both a thiophene ring and a thiol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H10S2 |
---|---|
Molecular Weight |
158.3 g/mol |
IUPAC Name |
1-thiophen-3-ylpropane-1-thiol |
InChI |
InChI=1S/C7H10S2/c1-2-7(8)6-3-4-9-5-6/h3-5,7-8H,2H2,1H3 |
InChI Key |
TWVLWUNSKCGNEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CSC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.